Bienvenue dans la boutique en ligne BenchChem!

N-[3-chloro-4-(pyrrolidin-1-yl)phenyl]-3,4,5-trimethoxybenzamide

5-Lipoxygenase Inflammation Selectivity profiling

N-[3-chloro-4-(pyrrolidin-1-yl)phenyl]-3,4,5-trimethoxybenzamide (molecular formula C₂₀H₂₃ClN₂O₄; MW ~390.86) is a synthetic small-molecule benzamide derivative that incorporates a 3,4,5-trimethoxybenzoyl moiety linked via an amide bond to a 3-chloro-4-(pyrrolidin-1-yl)aniline fragment. The compound belongs to the broader 3,4,5-trimethoxybenzamide class, which has been investigated for anticonvulsant , antiemetic (trimethobenzamide), sigma receptor ligand , and monoamine reuptake inhibitory activities.

Molecular Formula C20H23ClN2O4
Molecular Weight 390.9 g/mol
Cat. No. B3614367
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[3-chloro-4-(pyrrolidin-1-yl)phenyl]-3,4,5-trimethoxybenzamide
Molecular FormulaC20H23ClN2O4
Molecular Weight390.9 g/mol
Structural Identifiers
SMILESCOC1=CC(=CC(=C1OC)OC)C(=O)NC2=CC(=C(C=C2)N3CCCC3)Cl
InChIInChI=1S/C20H23ClN2O4/c1-25-17-10-13(11-18(26-2)19(17)27-3)20(24)22-14-6-7-16(15(21)12-14)23-8-4-5-9-23/h6-7,10-12H,4-5,8-9H2,1-3H3,(H,22,24)
InChIKeyLYNWDKDTYUKMMN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-[3-Chloro-4-(pyrrolidin-1-yl)phenyl]-3,4,5-trimethoxybenzamide: Chemical Identity and Procurement-Relevant Profile


N-[3-chloro-4-(pyrrolidin-1-yl)phenyl]-3,4,5-trimethoxybenzamide (molecular formula C₂₀H₂₃ClN₂O₄; MW ~390.86) is a synthetic small-molecule benzamide derivative that incorporates a 3,4,5-trimethoxybenzoyl moiety linked via an amide bond to a 3-chloro-4-(pyrrolidin-1-yl)aniline fragment. The compound belongs to the broader 3,4,5-trimethoxybenzamide class, which has been investigated for anticonvulsant [1], antiemetic (trimethobenzamide), sigma receptor ligand [2], and monoamine reuptake inhibitory [3] activities. This specific compound has been deposited in the ChEMBL database (CHEMBL620010) and evaluated in at least one disclosed biochemical assay, though the overall public pharmacological profile remains sparse relative to close structural analogs.

Why Generic Substitution Fails for N-[3-Chloro-4-(pyrrolidin-1-yl)phenyl]-3,4,5-trimethoxybenzamide: Structural Determinants of Target Engagement


Within the 3,4,5-trimethoxybenzamide chemotype, even minor structural modifications produce substantial shifts in pharmacological profile. The 3,4,5-trimethoxy substitution pattern on the benzoyl ring is established as a critical pharmacophoric element for anticonvulsant activity through inhibition of NAD-dependent pyruvate oxidation [1], while the nature of the amine substituent governs target selectivity—pyrrolidinyl-containing benzamides exhibit markedly different sodium channel blocking kinetics and anticonvulsant potency compared to their piperidinyl counterparts (e.g., U-49524E ED₅₀ = 35 mg/kg vs. U-49132E ED₅₀ >100 mg/kg) [2]. The target compound's unique combination of a directly N-linked 3-chloro-4-(pyrrolidin-1-yl)phenyl group distinguishes it from methylene-bridged, thiourea-linked, or regioisomeric pyrrolidine analogs, each of which would be expected to display altered binding conformations, metabolic stability, and off-target profiles. Generic interchange among in-class compounds is therefore not scientifically defensible without matched-pair comparative data.

N-[3-Chloro-4-(pyrrolidin-1-yl)phenyl]-3,4,5-trimethoxybenzamide: Quantitative Differentiation Evidence Against Closest Analogs


5-Lipoxygenase Activity Profile: Negative Selectivity Marker vs. Trimethoxybenzamide Class Members

In a ChEMBL-deposited assay (CHEMBL620010), N-[3-chloro-4-(pyrrolidin-1-yl)phenyl]-3,4,5-trimethoxybenzamide was evaluated for inhibition of rat basophilic leukemia-1 (RBL-1) 5-Lipoxygenase at a single concentration of 100 µM and exhibited no significant activity (NS) [1]. This negative result provides a selectivity discriminant, as several substituted 3,4,5-trimethoxybenzamides have been reported to modulate arachidonic acid pathway enzymes. The absence of 5-LO inhibition at 100 µM—a concentration at which many promiscuous inhibitors would show activity—suggests a cleaner off-target profile in this pathway relative to certain class members, though the lack of a direct paired comparator in the same assay format limits the strength of this inference.

5-Lipoxygenase Inflammation Selectivity profiling

Pyrrolidine Ring Conformational Advantage: Structural Rationale for Differential Target Binding vs. Piperidinyl Analogs

The pyrrolidine ring in benzamide anticonvulsants adopts a flattened N8 envelope conformation that is geometrically distinct from the chair conformation of piperidinyl analogs [1]. In a direct matched-pair comparison of pyrrolidinyl (U-49524E) vs. piperidinyl (U-49132E) benzamides, the pyrrolidinyl compound demonstrated superior sodium channel blocking potency (IC₅₀ = 118 µM vs. 396 µM) and faster onset kinetics (half-time 2.2 ± 0.4 min vs. 10.7 ± 1.1 min) [2]. While this comparison does not directly involve the target compound, the conserved pyrrolidine pharmacophore at the aniline 4-position is predicted to confer analogous conformational advantages in target binding relative to a hypothetical piperidine-substituted analog. This class-level inference is the strongest available evidence supporting pyrrolidine ring retention for target engagement potency.

Conformational analysis Sodium channel Structure-activity relationship

Direct Anilide Linkage: Metabolic Stability Differentiation vs. Methylene-Bridged and Thiourea Analogs

The target compound features a direct amide (anilide) linkage between the 3,4,5-trimethoxyphenyl carbonyl and the 3-chloro-4-(pyrrolidin-1-yl)aniline nitrogen. This contrasts with the thiourea analog N-{[3-chloro-4-(pyrrolidin-1-yl)phenyl]carbamothioyl}-3,4,5-trimethoxybenzamide, which contains a thioamide bridge, and with N-(1-benzyl-3-pyrrolidinyl)-3,4,5-trimethoxybenzamide, which bears a methylene spacer between the amide nitrogen and the pyrrolidine-bearing phenyl group [1]. Amide bonds are generally more resistant to hydrolytic metabolism than thioamide bonds, and the absence of a benzylic methylene spacer eliminates a potential site for CYP450-mediated oxidation compared to N-benzyl analogs. While no direct comparative metabolic stability data exist for these specific compounds, class-level chemical stability principles predict that the direct anilide linkage of the target compound would confer superior hydrolytic resistance relative to the thiourea analog and reduced oxidative liability relative to methylene-bridged congeners.

Metabolic stability Amide bond Linker optimization

Anticonvulsant Class Activity: 3,4,5-Trimethoxybenzamide Scaffold Validation vs. Mono-Methoxy and Ethoxy Analogs

The 3,4,5-trimethoxy substitution pattern has been specifically correlated with inhibition of NAD-dependent pyruvate oxidation and anticonvulsant activity in the trimethoxybenzamide series [1]. In a systematic study of substituted trimethoxybenzamides, compounds were evaluated for protection against pentylenetetrazol (90 mg/kg s.c.)-induced convulsions in mice at 100 mg/kg i.p., with protection ranging from 10% to 80% depending on the amine substituent [2]. By contrast, mono-methoxy (N-[3-chloro-4-(pyrrolidin-1-yl)phenyl]-3-methoxybenzamide) and ethoxy (N-[3-chloro-4-(pyrrolidin-1-yl)phenyl]-3-ethoxybenzamide) analogs lack the full 3,4,5-trimethoxy pharmacophore that has been empirically associated with anticonvulsant activity in this chemical series. This class-level SAR evidence supports selection of the 3,4,5-trimethoxy-substituted target compound over mono-substituted analogs for anticonvulsant screening applications.

Anticonvulsant Pyruvate oxidation Structure-activity relationship

Monoamine Reuptake Inhibitor Patent Classification: Intellectual Property Differentiation

The compound N-[3-chloro-4-(pyrrolidin-1-yl)phenyl]-3,4,5-trimethoxybenzamide falls within the generic Markush structure of patent families directed to amide-based monoamine reuptake inhibitors [1]. The specific combination of a 3-chloro substituent on the aniline ring with a pyrrolidin-1-yl group at the 4-position, coupled with the 3,4,5-trimethoxybenzamide moiety, distinguishes this compound from other exemplified pyrrolidine amides in the patent literature that predominantly feature dichloro, N-alkyl, or cyclohexyl substitution patterns. This unique substitution array occupies a distinct region of chemical space within the claimed intellectual property, making it a valuable comparator for freedom-to-operate analyses and a structurally distinct probe for monoamine transporter pharmacology studies relative to more heavily exemplified patent compounds such as 3,4-dichloro-N-methyl-N-[2-(1-pyrrolidinyl)cyclohexyl]benzamide (U-54494A).

Monoamine reuptake Patent landscape Triple reuptake inhibitor

N-[3-Chloro-4-(pyrrolidin-1-yl)phenyl]-3,4,5-trimethoxybenzamide: Highest-Confidence Application Scenarios for Scientific Procurement


Anticonvulsant Screening Library Member for Pentylenetetrazol Seizure Models

The 3,4,5-trimethoxybenzamide scaffold has validated anticonvulsant activity in the pentylenetetrazol-induced convulsion model in mice, with protection rates of 10-80% at 100 mg/kg i.p. depending on the amine substituent [1]. This compound, bearing the full 3,4,5-trimethoxy pharmacophore, is a rational inclusion in focused screening libraries targeting seizure disorders. Its 5-LO-negative profile at 100 µM further suggests selectivity advantages that reduce false-positive rates in phenotypic seizure assays where inflammatory pathway modulation could confound interpretation.

Pyrrolidine Benzamide SAR Probe for Voltage-Gated Sodium Channel Pharmacology

The pyrrolidine ring architecture has been directly linked to sodium channel blocking potency in benzamide anticonvulsants, with pyrrolidinyl analogs demonstrating ~3.4-fold greater potency and ~5-fold faster onset kinetics than piperidinyl counterparts (IC₅₀: 118 µM vs. 396 µM; t₁/₂: 2.2 vs. 10.7 min) [1]. This compound, containing a pyrrolidine ring directly attached to the aniline core, serves as a valuable matched-pair comparator to piperidine, morpholine, or acyclic amino analogs in structure-activity relationship studies aimed at optimizing sodium channel blocking pharmacodynamics.

Monoamine Transporter Selectivity Profiling in CNS Drug Discovery

As a compound encompassed within the generic structure of monoamine reuptake inhibitor patents [1], this benzamide derivative is suitable for profiling against serotonin (SERT), norepinephrine (NET), and dopamine (DAT) transporters. Its direct anilide linkage and unique 3-chloro-4-(pyrrolidin-1-yl)phenyl substitution pattern differentiate it from the more extensively characterized N-cyclohexyl pyrrolidine benzamides, offering a structurally orthogonal probe for understanding how aryl substitution geometry affects triple reuptake inhibition ratios.

Negative Control for 5-Lipoxygenase-Mediated Inflammatory Pathways

With confirmed lack of 5-Lipoxygenase inhibition at 100 µM in the RBL-1 assay [1], this compound can serve as a validated negative control in experiments designed to dissect 5-LO-dependent vs. 5-LO-independent mechanisms of action. This is particularly valuable given that several benzamide derivatives exhibit off-target lipoxygenase modulation, making the availability of a confirmed 5-LO-inactive analog essential for proper experimental design.

Quote Request

Request a Quote for N-[3-chloro-4-(pyrrolidin-1-yl)phenyl]-3,4,5-trimethoxybenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.